molecular formula C24H24N4O3 B3208141 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyl)ethanone CAS No. 1049328-59-7

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B3208141
CAS No.: 1049328-59-7
M. Wt: 416.5 g/mol
InChI Key: UKGUWZQTUGWZED-UHFFFAOYSA-N
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Description

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyl)ethanone is a structurally complex compound featuring a pyridazin-3-yl core substituted with a benzo[d][1,3]dioxol-5-yl group at position 4. The pyridazine ring is further linked to a piperazine moiety at position 4, while the ethanone group at position 1 is substituted with an m-tolyl (meta-methylphenyl) group.

The benzo[d][1,3]dioxole group is a common pharmacophore in bioactive molecules, contributing to metabolic stability and binding affinity. The pyridazine ring introduces electron-deficient characteristics, which may influence intermolecular interactions. The m-tolyl group, with its electron-donating methyl substituent, likely enhances lipophilicity and modulates steric effects.

Properties

IUPAC Name

1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-17-3-2-4-18(13-17)14-24(29)28-11-9-27(10-12-28)23-8-6-20(25-26-23)19-5-7-21-22(15-19)31-16-30-21/h2-8,13,15H,9-12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGUWZQTUGWZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone (6g)

  • Structure : Replaces the pyridazine core with a 4,5-dihydropyrazol-1-yl ring and substitutes the m-tolyl group with a tert-butyl group.
  • Synthesis : Achieved in 87% yield via condensation reactions, indicating high efficiency .
  • Spectroscopic Data :
    • IR : C=O stretch at 1661 cm⁻¹, comparable to the target compound’s ketone functionality.
    • ¹H NMR : Piperazine protons resonate at δ 2.3–2.9 ppm (similar to the target compound), while the tert-butyl group appears as a singlet at δ 1.0 ppm .

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

  • Structure : Substitutes m-tolyl with thiophen-2-yl, replacing the methylphenyl group with a sulfur-containing heterocycle .
  • Implications: Thiophene’s electron-rich nature may enhance π-π stacking interactions but reduce lipophilicity compared to m-tolyl. No spectroscopic data are provided in the evidence.

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone (349538-96-1)

  • Structure : Features a benzodioxole-methyl-piperazine backbone with a 5-chloro-2-methoxyphenyl substituent instead of m-tolyl .

Pharmacological Potential

  • Antimicrobial Activity : Compounds like 6g () and pyrazoline derivatives () exhibit antibacterial properties, suggesting the target compound may share similar mechanisms via piperazine-mediated interactions .
  • Electron Effects : The m-tolyl group’s electron-donating methyl may enhance stability in hydrophobic environments (e.g., cell membranes), whereas thiophene or chloro-methoxy substituents could prioritize specific target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyl)ethanone

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